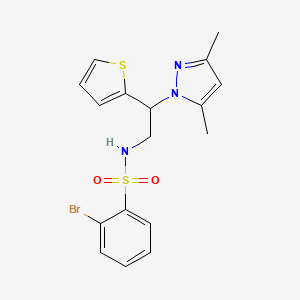

2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

2-Bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a brominated benzene ring, a pyrazole heterocycle, and a thiophene moiety. The core benzenesulfonamide group is substituted at the para position with a bromine atom, while the sulfonamide nitrogen is connected to a branched ethyl chain bearing 3,5-dimethylpyrazole and thiophen-2-yl groups. The bromine atom may enhance lipophilicity and influence halogen-bonding interactions, while the pyrazole and thiophene groups could modulate solubility and electronic properties .

Properties

IUPAC Name |

2-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O2S2/c1-12-10-13(2)21(20-12)15(16-7-5-9-24-16)11-19-25(22,23)17-8-4-3-6-14(17)18/h3-10,15,19H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHWRCJXFXMFPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is part of a class of sulfonamide derivatives that exhibit significant biological activity. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzene sulfonamide core with a bromo substituent and a pyrazole-thiophene moiety. The molecular formula is , and its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the pyrazole and thiophene rings followed by their coupling with the benzenesulfonamide framework. Common reagents include brominating agents and coupling catalysts such as palladium or copper.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrazole moiety allows for hydrogen bonding and hydrophobic interactions with target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antiviral Activity

Research indicates that pyrazole derivatives can exhibit antiviral properties. For instance, studies have shown that similar compounds demonstrate effective inhibition against viruses such as HIV and MeV (Measles virus) with IC50 values in the low micromolar range. The structural similarity suggests that this compound may also possess antiviral properties worth investigating further .

Antiproliferative Activity

In vitro studies have reported that sulfonamide derivatives can inhibit cancer cell proliferation. For example, novel N,N-dimethylbenzenesulfonamide derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines . The mechanism often involves interference with cellular pathways crucial for cell division.

Research Findings

Case Studies

- Antiviral Efficacy : A study evaluating various pyrazole derivatives found that modifications in the structure significantly impacted their antiviral efficacy against HIV. The findings suggest that similar modifications in this compound could enhance its activity .

- Cancer Research : A series of sulfonamide derivatives were tested for their antiproliferative activity against human cancer cell lines. Results indicated that specific structural features contributed to increased potency, providing insights into how the design of this compound could be optimized for better therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining features from sulfonamides, pyrazoles, and thiophenes. Below is a systematic comparison with analogous compounds:

Sulfonamide Derivatives

Sulfonamides are well-studied for their antibacterial, antiviral, and enzyme-inhibitory activities. Key comparisons include:

- Bromine vs. Halogen bonding mediated by bromine could enhance target binding specificity .

- Pyrazole vs. Thiazole: The 3,5-dimethylpyrazole group may act as a bioisostere for thiazole (in sulfathiazole) or other heterocycles, altering electronic properties and steric bulk. Pyrazoles are known for metal-binding capacity, which could influence catalytic activity in enzyme inhibition .

Thiophene-Containing Analogues

Thiophene moieties are prevalent in pharmaceuticals due to their metabolic stability and π-π interactions. Notable examples:

- Thiophene Positioning : The thiophen-2-yl group in the target compound is linked via an ethyl chain, similar to Rotigotine. This arrangement may facilitate interactions with hydrophobic pockets in receptors, as seen in dopamine agonists .

Pyrazole Derivatives

Pyrazole rings are versatile in drug design for their hydrogen-bonding and coordination capabilities:

- Methyl Substitution : The 3,5-dimethylpyrazole in the target compound increases steric bulk and metabolic stability compared to unsubstituted pyrazoles. This could reduce off-target interactions but may limit solubility .

- Synergistic Effects : The combination of pyrazole and thiophene could create a π-rich region, enhancing stacking interactions in protein binding or crystal packing (as observed in sulfonamide-thiazole co-crystals) .

Research Findings and Implications

- Pharmacokinetics : The bromine and hydrophobic groups may confer high logP values, necessitating formulation strategies to improve bioavailability.

- Target Selectivity : The hybrid structure could target enzymes or receptors where sulfonamides (e.g., carbonic anhydrase) or dopamine-like agonists are active, but specificity requires validation.

- Synthetic Challenges : The multi-heterocyclic architecture may complicate synthesis, requiring optimized coupling reactions to avoid byproducts (e.g., USP Rotigotine impurities like Related Compound G) .

Q & A

Q. Which environmental fate assessment models are applicable for studying this compound’s persistence?

- Methodological Answer : The OECD 308 guideline simulates aqueous/sediment systems to measure biodegradation. Physicochemical properties (logP, pKa) are computed via EPI Suite to predict bioaccumulation. Mass spectrometry quantifies environmental levels in soil/water matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.